molecular formula C6H7FN2O2 B3026974 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1198437-47-6

1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3026974
CAS No.: 1198437-47-6
M. Wt: 158.13
InChI Key: CUOWNWHOEBDREB-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative characterized by a carboxylic acid group at position 3 of the pyrazole ring and a 2-fluoroethyl substituent at position 1.

Properties

IUPAC Name

1-(2-fluoroethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2/c7-2-4-9-3-1-5(8-9)6(10)11/h1,3H,2,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOWNWHOEBDREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)O)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101240890
Record name 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid
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Molecular Weight

158.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198437-47-6
Record name 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
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Record name 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid
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Record name 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2-fluoroethyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process. The final carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-methanol or pyrazole-3-aldehyde.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex pyrazole derivatives and fluorinated compounds. Its ability to undergo various chemical transformations, including oxidation, reduction, and substitution, makes it valuable in organic synthesis.
Reaction TypeDescription
Oxidation Forms corresponding pyrazole derivatives.
Reduction Converts the carboxylic acid group to an alcohol or aldehyde.
Substitution The fluoroethyl group can be replaced with other functional groups.

Biology

  • Enzyme Inhibition Studies : The compound is used to study enzyme inhibition due to its structural similarity to biologically active molecules. Research indicates that it can modulate the activity of specific enzymes, making it a candidate for further biological investigations.

Medicine

  • Pharmaceutical Intermediate : Ongoing research is exploring its potential as an intermediate in the development of anti-inflammatory, analgesic, and anticancer agents. The unique structural features allow for selective interactions with molecular targets, enhancing its therapeutic potential.

Industry

  • Agrochemicals : The compound is utilized in the production of agrochemicals, including fungicides and herbicides. Its effectiveness in inhibiting key enzymes involved in cellular respiration in fungi positions it as a promising candidate for crop protection.

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid was evaluated for its ability to inhibit succinate dehydrogenase in fungal species. Results indicated significant inhibition at low concentrations, suggesting potential as an effective fungicide.

Case Study 2: Pharmaceutical Development

Research into the compound's role as a pharmaceutical intermediate revealed promising results in developing anti-inflammatory drugs. Preliminary studies demonstrated that derivatives of this compound exhibited enhanced potency compared to existing treatments.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group enhances the compound’s binding affinity and selectivity, while the carboxylic acid moiety facilitates interactions with active sites. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Structural Modifications

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid 2-Fluoroethyl (1), COOH (3) C₆H₆F₂N₂O₂ ~184.13 (estimated) Potential metabolic stability
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic acid 2,2-Difluoroethyl (1), COOH (3) C₆H₆F₂N₂O₂ 184.13 Increased lipophilicity
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid 2-Fluorophenyl (1), phenyl (3) C₁₆H₁₁FN₂O₂ 282.27 Aromatic fluorination enhances π-π interactions
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid 4-Chlorophenyl (1), hydroxyethyl (4) C₁₂H₁₁ClN₂O₄ 282.68 Hydrophilicity from -OH group
Methyl 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylate 2-Fluoroethyl (1), COOCH₃ (3), I (5) C₇H₈FIN₂O₂ 298.05 Ester precursor for hydrolysis

Impact of Fluorine Position and Substituents

  • Fluorine on Ethyl vs. Aryl Groups: The 2-fluoroethyl group in the target compound likely improves metabolic resistance compared to non-fluorinated ethyl chains, as seen in PET ligand analogs . In contrast, fluorinated aryl groups (e.g., 2-fluorophenyl in ) enhance electronic effects, influencing binding affinity in receptor-targeted applications. The 2,2-difluoroethyl analog (CAS 1006486-39-0) exhibits higher lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Carboxylic Acid vs. Ester Derivatives :

    • Methyl esters (e.g., ) are common intermediates. Hydrolysis to carboxylic acids (general method in ) is critical for bioactivity, as free carboxylic acids often participate in hydrogen bonding with biological targets.

Biological Activity

1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a carboxylic acid group and a fluoroethyl substituent, which are critical for its biological interactions. The presence of the fluoroethyl group enhances lipophilicity and membrane penetration, while the carboxylic acid moiety facilitates hydrogen bonding with target proteins.

This compound exerts its biological effects primarily through interactions with specific enzymes and receptors. The fluoroethyl group increases binding affinity, while the carboxylate can participate in ionic interactions at the active sites of target proteins. This mechanism is crucial for modulating enzyme activity and influencing various signaling pathways involved in disease processes.

Enzyme Inhibition

Research indicates that this compound can inhibit key enzymes associated with inflammation and cancer. For instance, it has been studied for its potential as an anti-inflammatory agent by inhibiting the activity of cyclooxygenase (COX) enzymes, which play a vital role in prostaglandin synthesis. Inhibition of COX has been linked to reduced inflammation and pain relief.

Receptor Binding

The compound has shown promising results in binding studies with various receptors, including cannabinoid receptors. Its structural similarity to other biologically active pyrazoles suggests that it may act as a modulator of the endocannabinoid system, potentially influencing pain perception and appetite regulation.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation in animal models by decreasing pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases like arthritis.
  • Anticancer Effects : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis through upregulation of pro-apoptotic factors like Bax.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameBiological ActivityUnique Features
This compoundAnti-inflammatory, anticancerFluoroethyl group enhances membrane penetration
1-(2-Fluoroethyl)-1H-pyrazole-4-carboxylic acidModerate anti-inflammatoryLacks carboxylate group affecting reactivity
1-(2-Fluoroethyl)-1H-pyrazole-5-sulfonic acidLimited activity reportedDifferent positioning of functional groups

Future Directions

Ongoing research is focused on optimizing the structure of this compound to enhance its biological activity and selectivity. Modifications to the fluoroethyl group or the introduction of additional functional groups may lead to more potent derivatives suitable for clinical applications.

Q & A

Q. What synthetic strategies are recommended for 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves two key steps: (i) introducing the 2-fluoroethyl group via nucleophilic substitution using fluoroethyl halides and (ii) carboxylation at the pyrazole C3 position. For analogous compounds, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or cyclocondensation of hydrazines with β-keto esters has been employed . Purification often requires column chromatography or recrystallization in polar solvents like ethanol.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:
  • HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm, as described for pyrazole carboxylic acid analogs in metabolic studies .
  • NMR : Compare 1H^1H/13C^{13}C NMR spectra with literature data. For example, pyrazole protons typically resonate at δ 6.5–8.0 ppm, while the fluoroethyl group shows splitting patterns due to 19F^{19}F-1H^1H coupling .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+^+) with <5 ppm error .

Advanced Research Questions

Q. How does the 2-fluoroethyl substituent affect metabolic stability compared to methyl or difluoromethyl groups?

  • Methodological Answer : Fluorine’s electron-withdrawing effect reduces oxidative metabolism. In vitro assays (e.g., liver microsomes) can compare metabolic half-lives. For example, difluoromethyl analogs exhibit prolonged stability due to resistance to cytochrome P450-mediated oxidation, while methyl groups are more susceptible . The 2-fluoroethyl group may similarly hinder β-oxidation pathways, but in vivo studies are needed to confirm.

Q. What challenges arise in achieving regioselective functionalization of the pyrazole ring during synthesis?

  • Methodological Answer : Regioselectivity depends on:
  • Directing Groups : Electron-withdrawing groups (e.g., carboxylic acid) at C3 direct electrophilic substitution to C5.
  • Reaction Conditions : Low temperatures (−20°C) and anhydrous solvents (e.g., THF) favor selective amidation at C3 over C5, as seen in carboxamide syntheses .
  • Catalysts : Pd(OAc)2_2 with XPhos ligand enables selective cross-coupling at less-reactive positions .

Data Analysis and Contradictions

Q. How can discrepancies in reported physicochemical properties (e.g., pKa, solubility) be resolved?

  • Methodological Answer :
  • pKa Determination : Use potentiometric titration in aqueous-organic solvent mixtures (e.g., water:acetonitrile 70:30). For difluoromethyl analogs, pKa values range from 3.6–4.2, influenced by substituent electronegativity .
  • Solubility : Employ shake-flask methods with HPLC quantification. Conflicting data may arise from polymorphic forms; characterize crystalline vs. amorphous phases via XRD .

Applications in Advanced Research

Q. Can this compound serve as a precursor for radiopharmaceuticals or PET ligands?

  • Methodological Answer : Yes. Pyrazole-3-carboxylic acids are used to develop 18F^{18}F-labeled probes for imaging. For example:
  • Introduce 18F^{18}F via nucleophilic substitution on a tosyl precursor.
  • Couple with targeting moieties (e.g., piperidine for CB1 receptor ligands) using EDCI/HOBt activation .
  • Validate binding affinity via autoradiography and in vivo PET imaging in model organisms.

Tables for Key Data

Property Value/Technique Evidence Source
pKa (predicted) ~3.8–4.0 (similar to difluoromethyl analog)
Recommended Storage Sealed, dry, 2–8°C (analog data)
Hazard Classification Acute toxicity (H301)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid
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1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid

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